molecular formula C13H14ClNO2 B2371173 5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one CAS No. 118307-01-0

5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2371173
CAS No.: 118307-01-0
M. Wt: 251.71
InChI Key: OQBRVZPKULURAO-UHFFFAOYSA-N
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Description

5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one typically involves the acylation of an indole derivative. One common method is the reaction of 1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of less toxic reagents, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(2-chloroacetyl)-1,3,3-trimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-13(2)9-6-8(11(16)7-14)4-5-10(9)15(3)12(13)17/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBRVZPKULURAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)CCl)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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